![molecular formula C14H16ClN3 B2773800 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine CAS No. 156336-70-8](/img/structure/B2773800.png)
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine
Overview
Description
“4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” is a small molecule that falls under the category of experimental compounds . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group . The chemical formula of this compound is C14H16ClN3 .
Synthesis Analysis
The synthesis of compounds similar to “4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” often involves the use of nitrogen heterocycles . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” consists of a pyrazole ring bound to a phenyl group . The average mass of this compound is 261.750 Da, and the monoisotopic mass is 261.103271 Da .
Physical And Chemical Properties Analysis
The compound “4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” has an average weight of 261.75 and a monoisotopic weight of 261.103275234 . The chemical formula of this compound is C14H16ClN3 .
Scientific Research Applications
Chemical Research
The compound “4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” is used in chemical research, particularly in the synthesis of unique chemicals . It’s a part of a collection of unique chemicals provided for early discovery researchers .
Neuropharmacology
This compound has been used in neuropharmacology research. Specifically, it has been used in the development of a novel, potent, and selective nonimidazole inverse agonist at the recombinant human H3 receptor .
Enhancing Activity of Histaminergic Neurons
The compound is known to enhance the activity of histaminergic neurons in the brain, thereby promoting vigilance and cognition .
Potential Treatment for Wakefulness or Memory Deficits
The compound has shown promise in preclinical data as a potential treatment for wakefulness or memory deficits and other cognitive disorders .
Antimicrobial Activity
Derivatives of the compound have been screened for their antibacterial activity against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus megaterium, as well as antifungal activity against Aspergillus niger and Aspergillus flavus .
Blood Pressure Regulation
The compound has been associated with a reduction in blood pressure. Specifically, it has been observed that systolic and diastolic pressures were reduced by 15% and 18%, respectively, immediately after intravenous injection .
Future Directions
The design of biologically active compounds based on structures similar to “4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” has been a focus in recent years . These developments include the creation of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This work can guide medicinal chemists in the design of new compounds with different biological profiles .
Mechanism of Action
Target of Action
The primary target of 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine is Prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then converts fibrinogen, a blood plasma protein, into fibrin, which is essential for blood clot formation .
Mode of Action
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-12-3-1-10(2-4-12)13-9-14(18-17-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELALLNTKKLQLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine | |
CAS RN |
156336-70-8 | |
Record name | 4-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156336708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2B2SQW0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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